molecular formula C16H18N2O3S B11507917 8-methoxy-N,N-di(prop-2-en-1-yl)quinoline-5-sulfonamide

8-methoxy-N,N-di(prop-2-en-1-yl)quinoline-5-sulfonamide

Cat. No.: B11507917
M. Wt: 318.4 g/mol
InChI Key: WPZXULIAUBAUGW-UHFFFAOYSA-N
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Description

8-methoxy-N,N-di(prop-2-en-1-yl)quinoline-5-sulfonamide: is a chemical compound with the following structural formula:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S} C17​H18​N2​O3​S

It belongs to the quinoline class of compounds and contains a sulfonamide functional group. Quinolines are heterocyclic aromatic compounds with diverse applications in various fields.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route is as follows:

    Quinoline Synthesis: Start with quinoline, which can be prepared via the Skraup synthesis or other methods.

    Methylation: Introduce the methoxy group at the 8-position using methylation reagents (e.g., dimethyl sulfate or diazomethane).

    Alkylation: Prop-2-en-1-yl groups can be introduced at the N-position through alkylation reactions.

    Sulfonation: Sulfonation of the quinoline ring at the 5-position yields the sulfonamide functionality.

Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and safety considerations.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction can yield reduced derivatives of the compound.

    Substitution: Substitution reactions at the N-position or other sites are possible.

Common Reagents and Conditions::

    Methylation: Dimethyl sulfate, diazomethane, or other methylating agents.

    Alkylation: Prop-2-en-1-yl halides or other alkylating agents.

    Sulfonation: Concentrated sulfuric acid or sulfonating agents.

Major Products:: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).

    Chemical Biology: Study its interactions with biological macromolecules (e.g., enzymes, receptors).

    Material Science: Explore its use in functional materials (e.g., sensors, catalysts).

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids). Further research is needed to elucidate these pathways.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

8-methoxy-N,N-bis(prop-2-enyl)quinoline-5-sulfonamide

InChI

InChI=1S/C16H18N2O3S/c1-4-11-18(12-5-2)22(19,20)15-9-8-14(21-3)16-13(15)7-6-10-17-16/h4-10H,1-2,11-12H2,3H3

InChI Key

WPZXULIAUBAUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N(CC=C)CC=C)C=CC=N2

Origin of Product

United States

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